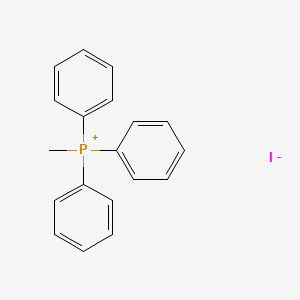
Methyltriphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltriphenylphosphonium iodide is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in chloroform and methanol. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to Wittig reagents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide is typically synthesized by reacting triphenylphosphine with methyl iodide. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred at room temperature until a white precipitate forms, which is then filtered and dried to obtain the final product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar procedure but is optimized for larger quantities. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyltriphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is used to generate phosphorus ylides, which are key intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone .
Common Reagents and Conditions:
Reagents: Triphenylphosphine, methyl iodide, sodium hexamethyldisilazane.
Conditions: Reactions are typically carried out in dry THF under an inert atmosphere at low temperatures.
Major Products: The major product formed from the reaction of this compound with aldehydes or ketones is an alkene. For example, the reaction with cinnamaldehyde yields trans-1-phenylbuta-1,3-diene .
Aplicaciones Científicas De Investigación
Methyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of methyltriphenylphosphonium iodide involves the formation of phosphorus ylides. These ylides act as nucleophiles and react with carbonyl compounds to form alkenes.
Comparación Con Compuestos Similares
Methyltriphenoxyphosphonium iodide: Similar in structure but contains phenoxy groups instead of phenyl groups.
Triphenylphosphine: A precursor to methyltriphenylphosphonium iodide, used in various organic reactions.
Uniqueness: this compound is unique due to its specific use in the Wittig reaction, where it provides a stable and efficient means of generating phosphorus ylides. Its ability to form stable ylides makes it particularly valuable in organic synthesis .
Propiedades
Número CAS |
1560-52-7 |
|---|---|
Fórmula molecular |
C19H18IP |
Peso molecular |
406.2 g/mol |
Nombre IUPAC |
(114C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |
Clave InChI |
JNMIXMFEVJHFNY-DEQYMQKBSA-M |
SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
SMILES isomérico |
[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Sinónimos |
METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














